REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]([CH2:8][C:9]([OH:12])([CH3:11])[CH3:10])[C:4](=[O:13])[CH:3]=1.[CH3:14]I>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]([CH2:8][C:9]([O:12][CH3:14])([CH3:10])[CH3:11])[C:4](=[O:13])[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(N(C=C1)CC(C)(C)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
Intermediate XXIX
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(N(C=C1)CC(C)(C)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |